REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1N.Cl.N([O-])=O.[Na+].[BrH:17]>O>[Br:17][C:3]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous bromide
|
Quantity
|
77.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for approximately 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
collecting the filtrate in a flask
|
Type
|
TEMPERATURE
|
Details
|
cooled by a dry ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
The filtrate was placed in a jacketed addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled by a dry ice-acetone bath
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
steam distilled
|
Type
|
EXTRACTION
|
Details
|
The distillate was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the extract washed with 2 N aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
The organic phase was passed through phase separation
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |